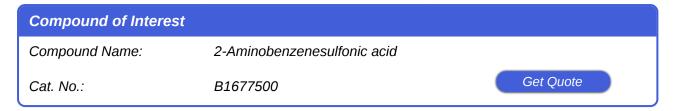




A Comprehensive Technical Guide to the **Physical Properties of 2-Aminobenzenesulfonic** Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-Aminobenzenesulfonic acid (also known as orthanilic acid). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Physical and Chemical Properties

2-Aminobenzenesulfonic acid is an aromatic sulfonic acid that plays a role in benzoate degradation and microbial metabolism.[1] It is a white to light brown crystalline powder.[2][3] The compound's structure, featuring both an amino group and a sulfonic acid group on a benzene ring, imparts it with amphoteric properties.[4]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of 2-Aminobenzenesulfonic acid.



Property	Value	References
Molecular Formula	C ₆ H ₇ NO ₃ S	[5][6]
Molecular Weight	173.19 g/mol	[5][6]
Melting Point	Decomposes at approximately 300-325°C	[1][5][7]
pKa (at 25°C)	2.46 - 2.48	[1][5][7]
Water Solubility	Slowly and sparingly soluble in water. A hemihydrate may form upon slow crystallization from water.	[5][7][8]
Solubility in Organic Solvents	Insoluble in ethanol and ether. Soluble in concentrated hydrochloric acid.	[7][8]
LogP (Octanol/Water Partition Coefficient)	-2.95	[8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Aminobenzenesulfonic acid**.

Spectrum Type	Description
UV-Vis	Spectral data is available and can be used for quantitative analysis.
Infrared (IR)	IR spectra, typically obtained using KBr pellets, are available for structural elucidation.[2]
Nuclear Magnetic Resonance (NMR)	1H NMR and 13C NMR spectra are available, often recorded in DMSO-d ₆ .[9][10]
Mass Spectrometry (MS)	Mass spectral data, including top 5 peaks, are available for molecular weight confirmation.[2]



Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of **2-Aminobenzenesulfonic acid**.

Determination of Melting Point

The melting point of an organic solid is a key indicator of its purity.[11]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11]
- Capillary tubes (sealed at one end)[11]
- Thermometer[11]
- Mortar and pestle[12]

Procedure:

- A small, dry sample of **2-Aminobenzenesulfonic acid** is finely powdered.[13]
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.[14]
- The capillary tube is placed in the heating block of the melting point apparatus.[11]
- The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[11][14]
- The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded. This range represents the melting point.[11] For a pure compound, this range is typically narrow.[11]

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[15][16]



Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- Syringe filters (chemically inert, e.g., PTFE)[15]
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer[15]

Procedure:

- An excess amount of 2-Aminobenzenesulfonic acid is added to a known volume of water in a vial.
- The vial is sealed and placed in a constant temperature shaker bath (e.g., at 25°C) to allow the system to reach equilibrium. This may take 24 hours or longer.[16]
- After equilibration, the suspension is centrifuged to separate the undissolved solid.[15]
- A sample of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.[15]
- The concentration of 2-Aminobenzenesulfonic acid in the clear, saturated filtrate is
 determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry,
 by comparing the response to a calibration curve prepared with standard solutions of known
 concentrations.[15]
- The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[15]

Determination of pKa

The pKa value is determined by acid-base titration, monitoring the pH change as a function of the volume of titrant added.[17]



Apparatus:

- pH meter with a combination electrode
- Burette
- Beaker
- · Magnetic stirrer and stir bar

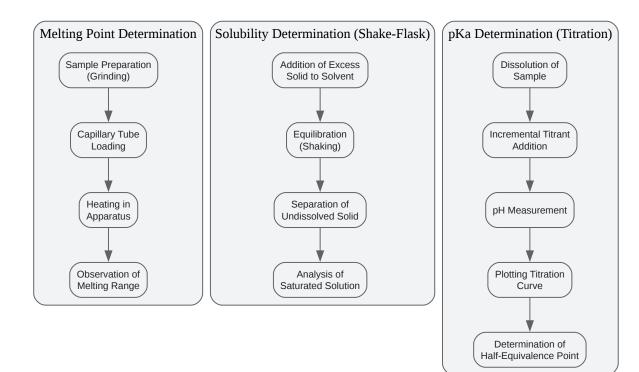
Procedure:

- A known quantity of 2-Aminobenzenesulfonic acid is dissolved in a known volume of water in a beaker.
- A magnetic stir bar is added, and the solution is placed on a magnetic stirrer.
- The pH electrode is calibrated and immersed in the solution.
- A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.[17]
- After each addition of the base, the solution is allowed to equilibrate, and the pH is recorded.
 [17]
- The titration is continued past the equivalence point.
- A titration curve is generated by plotting the pH versus the volume of NaOH added.
- The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the titration curve.[18] For polyprotic acids, multiple pKa values can be determined.[19]

Visualizations

The following diagrams illustrate key experimental workflows.



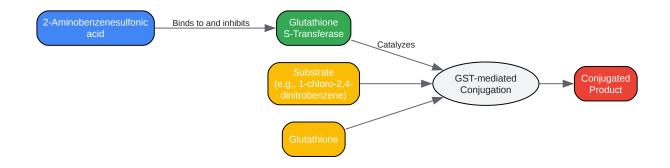


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Caption: Generalized workflow for determining the physical properties of an organic compound.

While **2-Aminobenzenesulfonic acid** is known to inhibit glutathione-S-transferase (GST), a detailed signaling pathway is not well-established in the public literature.[8] The following diagram illustrates a simplified representation of this inhibitory interaction.





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